

Structural Confirmation of 3-Amino-5-Methoxybenzenesulfonamide: A Comparative Technical Guide

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Compound of Interest

Compound Name: *3-amino-5-methoxyBenzenesulfonamide*
Cat. No.: *B13988895*

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Executive Summary: The Case for Crystallographic Certainty

In the development of sulfonamide-based carbonic anhydrase inhibitors (CAIs) and anti-cancer agents, the precise structural characterization of intermediates is non-negotiable. **3-amino-5-methoxybenzenesulfonamide** represents a critical scaffold where the meta-positioning of the amino and methoxy groups relative to the sulfonamide moiety is essential for biological efficacy.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of daily synthetic monitoring, they often face limitations in definitively assigning regioisomerism in 1,3,5-substituted benzene systems due to symmetry-derived signal overlap. This guide objectively compares Single-Crystal X-ray Crystallography (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD serves as the ultimate adjudicator for structural confirmation, polymorph screening, and solid-state stability analysis.

Comparative Analysis: X-Ray Crystallography vs. Spectroscopic Alternatives[1][2]

The following analysis contrasts the "product" (SC-XRD data) with "alternatives" (NMR/MS/IR) across three critical dimensions: Regio-certainty, Intermolecular Insight, and Data Density.

Table 1: Performance Matrix – SC-XRD vs. NMR/MS

Feature	X-Ray Crystallography (SC-XRD)	NMR Spectroscopy (H/C/2D)	Mass Spectrometry (HRMS)
Structural Certainty	Absolute. Direct visualization of electron density maps provides unambiguous atomic connectivity.	Inferred. Relies on scalar couplings () and NOE interactions; can be ambiguous for symmetric isomers.	Stoichiometric Only. Confirms formula () but not atom connectivity.
Regioisomer Resolution	High. Distinguishes 1,3,5-substitution from 1,2,4- or 1,2,3-isomers instantly via lattice positioning.	Moderate. Requires complex 2D experiments (HMBC/NOESY) to distinguish meta-meta protons.	Low. Fragmentation patterns may be identical for isomers.
Solid-State Data	Definitive. Reveals polymorphism, solvates, and crystal packing forces (crucial for formulation).	None. Solution-state data averages out conformational dynamics.	None. Gas-phase ionization.
H-Bonding Network	Explicit. Maps donor-acceptor distances (<math><3.0 \text{ \AA}</math>) and angles.	Implicit. Inferred from concentration-dependent chemical shifts ().	N/A
Sample Requirement	Single crystal (~0.1–0.3 mm). Non-destructive.	~5–10 mg in deuterated solvent. Non-destructive.	<1 mg. Destructive.

Deep Dive: The Regioisomer Problem

In the synthesis of **3-amino-5-methoxybenzenesulfonamide**, electrophilic aromatic substitution can yield byproducts.

- **NMR Challenge:** The three aromatic protons in a 1,3,5-substituted system appear as singlets or doublets with small meta-coupling constants (Hz). If the electronic environments of the protons at positions 2, 4, and 6 are similar, signals may overlap, making confident assignment difficult without high-field instruments (600+ MHz).
- **X-Ray Solution:** SC-XRD operates on diffraction physics, not magnetic resonance. The resulting electron density map () fits the atomic model into a specific space group (often or for sulfonamides), leaving zero doubt regarding the substitution pattern.

Experimental Protocol: Validated Workflow for 3-Amino-5-Methoxybenzenesulfonamide

To achieve the "Gold Standard" confirmation, the following protocol is recommended. This workflow is designed to induce high-quality single crystals suitable for diffraction.

Phase 1: Crystallization (The Critical Step)

Sulfonamides are robust crystallizers due to their ability to form strong N-H...O=S hydrogen bond networks.

Method: Slow Evaporation / Solvent Diffusion

- **Preparation:** Dissolve 20 mg of pure **3-amino-5-methoxybenzenesulfonamide** in a minimal amount (1–2 mL) of warm methanol or ethanol.
- **Filtration:** Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
- **Nucleation:**

- Option A (Evaporation): Cover the vial with Parafilm, poke 3–4 small holes, and leave at room temperature (20–25°C) in a vibration-free zone.
- Option B (Diffusion): Place the vial (open) inside a larger jar containing a non-solvent (e.g., hexane or diethyl ether). Seal the outer jar.
- Harvesting: Crystals typically appear within 24–72 hours as colorless prisms or plates.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

or Cu-K

source). Temperature: 100 K (Cryostream) to minimize thermal motion (

).

Step-by-Step Refinement Logic:

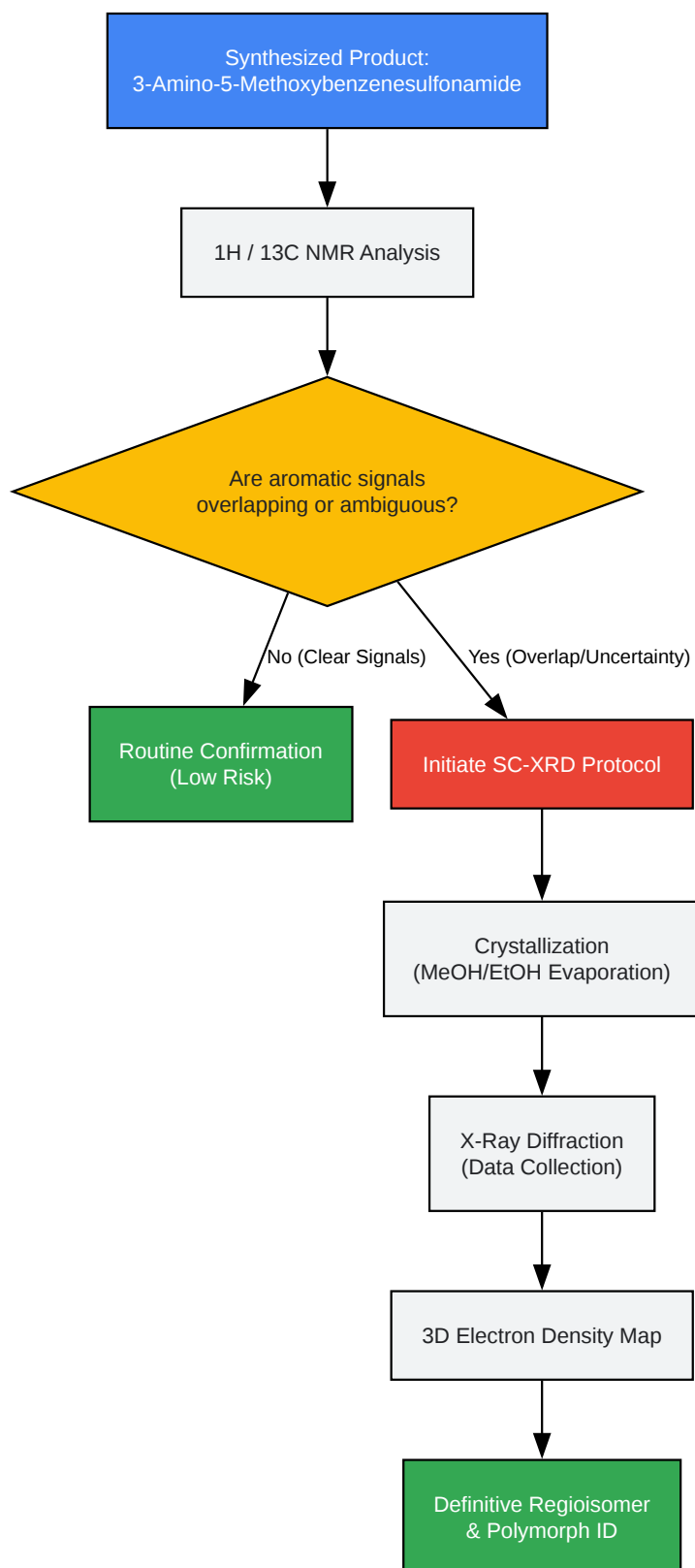
- Unit Cell Determination: Collect 20–30 frames to determine lattice parameters. Expect Monoclinic or Orthorhombic systems.
- Integration: Process raw reflections to generate an .hkl file.
- Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy Sulfur atom will likely be the first anchor point found.
- Refinement: Use SHELXL (Least Squares).
 - Anisotropic Refinement: Apply to all non-hydrogen atoms (S, O, N, C).
 - Hydrogen Placement:
 - C-H hydrogens: Constrain using a riding model (Aromatic C-H = 0.95 Å).
 - N-H hydrogens (Amino/Sulfonamide): Locate in the Difference Fourier Map () and refine isotropically to confirm tautomeric state.

Visualizing the Confirmation Logic

The following diagrams illustrate the decision-making process and the physical crystallization pathway.

Diagram 1: Structural Confirmation Decision Matrix

This flowchart guides the researcher on when to escalate from NMR to X-ray.

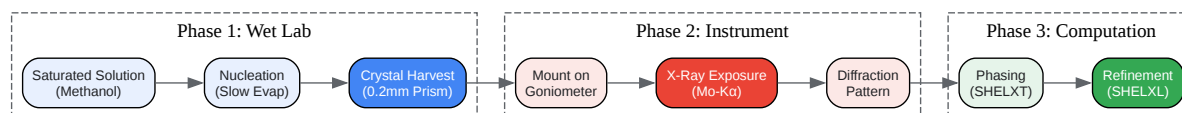


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Caption: Decision matrix for escalating structural confirmation from spectroscopic screening to crystallographic validation.

Diagram 2: The Crystallographic Workflow

The physical process from solution to solved structure.



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Caption: Step-by-step workflow for converting the chemical sample into a refined atomic model. [1]

Expected Data & Interpretation

When you successfully solve the structure of **3-amino-5-methoxybenzenesulfonamide**, the data will present specific features that validate the compound's identity and quality.

Key Structural Parameters (Benchmarks)

Based on analogous sulfonamide structures (e.g., sulfamethoxazole precursors), expect the following geometric parameters. Deviations $>0.05 \text{ \AA}$ or $>3^\circ$ from these values may indicate disorder or incorrect assignment.

Parameter	Atoms Involved	Expected Value	Interpretation
Bond Length	S—O (Sulfonyl)	1.43 – 1.44 Å	Typical double bond character.
Bond Length	S—N (Sulfonamide)	1.60 – 1.63 Å	Single bond; shorter than pure S-N due to resonance.
Bond Length	C—N (Amino)	1.38 – 1.40 Å	Indicates conjugation with the phenyl ring.
Bond Angle	O—S—O	119° – 121°	Distorted tetrahedral geometry at Sulfur.
Torsion Angle	C—S—N—H	Variable	Defines the orientation of the sulfonamide headgroup relative to the ring.

Hydrogen Bonding Analysis

One of the most valuable outputs of the X-ray experiment is the visualization of the supramolecular assembly.

- Donor: The sulfonamide

and the aniline

act as strong donors.

- Acceptor: The sulfonyl oxygens (

) and the methoxy oxygen (

) act as acceptors.

- Pattern: Expect to see

dimers or infinite chains (catemers) stabilizing the crystal lattice. This packing information is directly relevant to the solubility profile of the drug candidate.

Conclusion

While NMR and MS provide rapid, routine identification, they operate on inference. For **3-amino-5-methoxybenzenesulfonamide**, where regio-positioning is critical for downstream biological activity (e.g., fitting into the Carbonic Anhydrase active site), X-ray Crystallography provides the only legally and scientifically defensible proof of structure.

By following the evaporation protocol outlined above, researchers can obtain high-fidelity structural data that not only confirms the molecular identity but also provides essential solid-state data for formulation development.

References

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